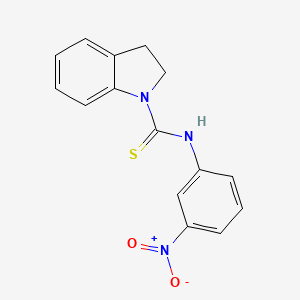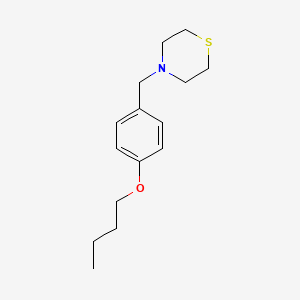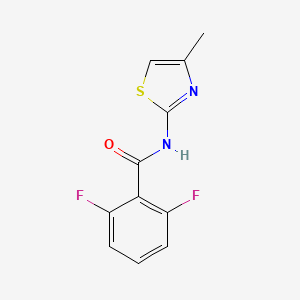![molecular formula C25H23NO5 B4579541 2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4579541.png)
2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate
説明
2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known as MPPB and belongs to the family of butanoic acid derivatives.
科学的研究の応用
Synthesis and Antimicrobial Activity
Research involving the synthesis of N-substituted-β-amino acid derivatives containing phenyl and phenoxy phenyl groups has demonstrated applications in developing antimicrobial agents. These compounds, including ones with benzo[b]phenoxazine and quinoxaline moieties, have shown significant antimicrobial and antifungal activities against pathogens such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Hydroformylation-Amidocarbonylation Synthesis
The compound glufosinate, an herbicide, was synthesized from methylvinylphosphinate via successive hydroformylation–amidocarbonylation. This synthesis process illustrates the application of complex organic compounds in the agricultural sector, particularly in the development of herbicides (Sakakura et al., 1991).
Oxidation and Proton-Coupled Electron Transfer
Studies on the oxidation of hydrogen-bonded phenol by one-electron oxidants have shown that electron transfer from these compounds occurs in concert with intramolecular proton transfer. This process, known as proton-coupled electron transfer (PCET), has implications for understanding redox processes in biological systems and synthetic materials (Rhile & Mayer, 2004).
Catalytic Oxo transfer Activities
Research into new aminoalcohol phenol ligands for cis-dioxomolybdenum(vi) complexes has explored their use in catalytic oxo transfer activities, including epoxidation and sulfoxidation reactions. These studies contribute to the field of catalysis, providing insights into the design of more efficient catalysts for industrial applications (Hossain et al., 2017).
Antioxidant Phenolic Compounds
The identification of novel phenolic compounds with antioxidant activities from natural sources, like Canadian maple syrup, demonstrates the potential of complex organic compounds in contributing to health and nutrition science. These compounds, including lignans, coumarins, and stilbenes, have shown superior antioxidant activity and highlight the diversity of natural products in medicinal chemistry (Li & Seeram, 2010).
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-18-7-9-19(10-8-18)23(27)17-30-25(29)16-15-24(28)26-20-11-13-22(14-12-20)31-21-5-3-2-4-6-21/h2-14H,15-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIILXBZDQONIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)


![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)
![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)
![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)

![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea](/img/structure/B4579556.png)